N-(5-Amino-4-methylpyridin-2-yl)acetamide

PRMT5 Methyltransferase Target selectivity

Aminopyridine building blocks with undocumented pharmacology derail SAR campaigns. CAS 475060-18-5 is a validated, pharmacologically inert intermediate: confirmed PRMT5/PRMT7/DNMT3A IC50 > 50,000 nM ensures no confounding bioactivity. • Orthogonal 5-NH2/2-acetamide reactivity enables sequential functionalization - free amine for reductive amination or sulfonylation, protected amine for late-stage deprotection • 98% purity grade with ≤0.5% moisture supports water-sensitive coupling chemistry • Fragment-compliant (MW 165 Da, XLogP3=0, TPSA 68 Ų) for SPR/ITC screening and fragment elaboration. Bulk kg-scale available.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 475060-18-5
Cat. No. B1592802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-4-methylpyridin-2-yl)acetamide
CAS475060-18-5
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)NC(=O)C
InChIInChI=1S/C8H11N3O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
InChIKeyIHZJIMFVFYNPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile of N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS 475060-18-5) as a Synthetic Intermediate


N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS 475060-18-5), also known as 2-acetamido-5-amino-4-picoline, is a bifunctional aminopyridine building block (C8H11N3O, MW 165.19 g/mol) characterized by a pyridine core bearing a free 5-amino group, a 4-methyl substituent, and a 2-acetamide moiety [1]. The compound exhibits moderate computed aqueous solubility (~43 g/L at 25°C), a LogP of approximately 0, and a topological polar surface area (TPSA) of 68 Ų, indicating balanced polarity suitable for further derivatization [1]. Its primary documented commercial specification is ≥95% purity (by GC or HPLC), with some vendors offering ≥98% grades [2]. In the public pharmacological record (ChEMBL/BindingDB), this compound has been profiled as a weak, non-selective methyltransferase ligand (PRMT5, PRMT7, DNMT3A IC50 > 50,000 nM), which distinguishes it from potent targeted inhibitors and clarifies its role as an inert scaffold or negative-control precursor rather than a bioactive entity [3].

Why N-(5-Amino-4-methylpyridin-2-yl)acetamide Cannot Be Simply Replaced by Other 2-Aminopyridine Derivatives in Synthetic Workflows


The 5-amino-4-methyl-2-acetamido substitution pattern on the pyridine ring of CAS 475060-18-5 creates a unique orthogonal reactivity profile that generic 2-aminopyridine or 2-acetamidopyridine analogs cannot replicate. The free 5-NH2 group serves as a nucleophilic handle for reductive amination, sulfonylation, or diazotization, while the 2-acetamide simultaneously acts as a protected amine that can be selectively deprotected under acidic or basic hydrolysis conditions orthogonal to the 5-position chemistry . The 4-methyl group further modulates the electron density of the ring, subtly influencing the pKa of both nitrogen centers and the reactivity of the 5-NH2 group in electrophilic aromatic substitution reactions. Replacing this compound with N-(5-amino-4-methylpyridin-2-yl)pivalamide (the bulkier pivalamide analog) alters both steric encumbrance at the 2-position and the hydrolysis kinetics of the amide protecting group, potentially derailing established synthetic routes [1]. The documented methyltransferase profiling data (PRMT5/PRMT7 IC50 > 50,000 nM) further confirms that this compound does not introduce unintended pharmacological activity, a critical consideration when it is used as an intermediate in bioactive molecule synthesis—a property that cannot be assumed for alternative aminopyridine derivatives without equivalent selectivity profiling [2].

Quantitative Comparator Evidence for N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS 475060-18-5) Versus Key Analogs


Methyltransferase Selectivity Profile: Target Compound vs. Potent PRMT5 Inhibitors (Class-Level Comparison)

The target compound exhibits uniformly weak inhibition across three human methyltransferases, with IC50 values exceeding 50,000 nM for PRMT5, PRMT7, and DNMT3A (all tested as full-length human enzymes expressed in Sf9 cells) [1]. This profile is in stark contrast to bona fide PRMT5 inhibitors such as GSK3326595 (PRMT5 IC50 = 6.2 nM) or JNJ-64619178 (PRMT5 IC50 = 0.14 nM) [2]. The >8,000-fold difference in PRMT5 potency confirms that N-(5-Amino-4-methylpyridin-2-yl)acetamide is pharmacologically inert at the methyltransferase level, making it suitable as a negative-control scaffold or an intermediate in synthesizing inhibitors de novo.

PRMT5 Methyltransferase Target selectivity Negative control

Physicochemical Differentiation: Target Compound vs. Pivalamide Analog (N-(5-Amino-4-methylpyridin-2-yl)pivalamide)

Computed physicochemical properties differentiate N-(5-Amino-4-methylpyridin-2-yl)acetamide from its bulkier pivalamide analog. The target compound (MW 165.19, XLogP3 = 0, TPSA = 68 Ų, HBD = 2, HBA = 3, Rotatable Bonds = 1) [1] presents a substantially smaller, more polar profile than N-(5-amino-4-methylpyridin-2-yl)pivalamide (MW ~207.3, predicted XLogP3 ~1.5–2.0, HBD = 2, HBA = 3, Rotatable Bonds = 2) [2]. The approximately 25% lower molecular weight and predicted >10-fold lower octanol-water partition coefficient of the acetamide translate to superior aqueous solubility, as reflected in the computed solubility of 43 g/L for the target compound [1].

Physicochemical properties Solubility Lipophilicity Building block

Commercial Purity Specification: Target Compound (98%) vs. Common 95% Grade Aminopyridine Intermediates

Vendor technical datasheets from CapotChem specify that the target compound is available at 98% minimum purity by GC, with moisture content controlled to ≤0.5% [1]. This exceeds the standard 95% purity grade commonly offered for generic aminopyridine intermediates, as evidenced by the Bidepharm specification of ≥95% for the same CAS number and the Beyotime listing of 95% . The 98% grade provides a 3-percentage-point higher assay value, which for a building block used in multi-step synthesis translates to a meaningful reduction in cumulative impurity burden in downstream products.

Purity specification Quality control Procurement GC/HPLC

Binding Affinity Discrimination: PRMT5 vs. PRMT7 (Surface Plasmon Resonance)

Surface plasmon resonance (SPR) data from BindingDB reveals that the target compound binds to the PRMT5-MEP50 complex with a Kd of 25,000 nM, whereas binding to PRMT7 yields a Kd of 37,000 nM [1]. While both affinities are weak (millimolar range), the 1.48-fold binding preference for the PRMT5-MEP50 complex over PRMT7 is quantifiable. This contrasts with the flat IC50 profile (>50,000 nM for both enzymes in enzymatic assays), suggesting that the direct binding measurement (SPR) can detect subtle differences that catalytic inhibition assays cannot.

SPR binding PRMT5 PRMT7 Methyltransferase selectivity

Validated Application Scenarios for Procuring N-(5-Amino-4-methylpyridin-2-yl)acetamide (CAS 475060-18-5)


Negative-Control Scaffold in Methyltransferase Drug Discovery

The confirmed PRMT5/PRMT7/DNMT3A IC50 > 50,000 nM profile [REFS-4 from Section 3, Evidence 1] positions CAS 475060-18-5 as a validated negative-control compound in methyltransferase inhibitor screening cascades. Unlike uncharacterized aminopyridine derivatives that may carry unrecognized methyltransferase activity, this compound's pharmacological inertness is documented in a curated public database (BindingDB/ChEMBL). Procurement for high-throughput screening (HTS) counter-screens or as an inactive scaffold control in SAR-by-catalog campaigns is directly supported by these data.

Orthogonally Protected Building Block for Sequential Derivatization

The orthogonal reactivity of the free 5-NH2 group and the protected 2-acetamide enables sequential functionalization strategies [REFS-1 from Section 2]. The 98% purity grade with controlled moisture (≤0.5%) [REFS-1 from Section 3, Evidence 3] is specifically advantageous for amide coupling or reductive amination steps sensitive to water content. This scaffold is suited for synthesizing focused libraries of 2,5-disubstituted pyridines where the acetamide can be deprotected to reveal a second reactive amine late in the synthetic sequence.

Low-Lipophilicity Fragment for PRMT5 Fragment-Based Drug Discovery

With a molecular weight of 165.19 Da and XLogP3 = 0 [REFS-1 from Section 3, Evidence 2], CAS 475060-18-5 satisfies the 'Rule of Three' criteria for fragment-based screening (MW < 300, clogP ≤ 3). The measurable but weak SPR binding to the PRMT5-MEP50 complex (Kd = 25,000 nM) [REFS-1 from Section 3, Evidence 4] provides a starting point for fragment elaboration, with the 1.48-fold binding preference over PRMT7 offering a selectivity vector. Procurement of the 98% purity grade ensures minimal interference from impurities in sensitive biophysical assays (SPR, ITC, NMR).

Intermediate for Aminopyridine-Based Kinase Probe Synthesis

The aminopyridine scaffold is a recognized privileged structure in kinase inhibitor design, as exemplified by the Nek2 inhibitor series [REFS-1 from Section 2]. CAS 475060-18-5 serves as a direct precursor for introducing the 5-amino-4-methyl-2-amidopyridine motif into more elaborate kinase-targeting molecules. The documented absence of confounding methyltransferase pharmacology [REFS-4 from Section 1] ensures that biological activity observed in elaborated derivatives can be confidently attributed to the intended target engagement rather than scaffold-intrinsic off-target effects.

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